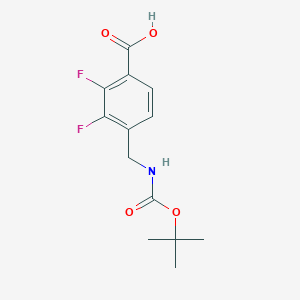
4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid is a chemical compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amine and two fluorine atoms
Wirkmechanismus
Target of Action
The compound “4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid” is primarily used as a reagent in the synthesis of indoleamide derivatives, which are known to act as EP2 antagonists . It is also used in the synthesis of aminopyridine-derived amides, which are inhibitors of nicotinamide phosphoribosyltransferase .
Mode of Action
The compound acts as a Boc-protected form of 4-(Aminomethyl)benzoic Acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The protection of amines is crucial in multi-step organic syntheses to prevent unwanted reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The compound plays a significant role in the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives are involved in various biochemical pathways. For instance, indoleamide derivatives act as EP2 antagonists, affecting the prostaglandin E2 (PGE2) pathway. On the other hand, aminopyridine-derived amides inhibit nicotinamide phosphoribosyltransferase, a key enzyme in the NAD+ salvage pathway .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability
Result of Action
The compound’s primary result of action is the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives have significant biological effects. Indoleamide derivatives, acting as EP2 antagonists, can modulate inflammatory responses, while aminopyridine-derived amides, as nicotinamide phosphoribosyltransferase inhibitors, can influence cellular energy metabolism .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity, as it is recommended to be stored in a sealed container in a dry room . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction mixture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid group.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group but differ in their core structures.
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid is unique due to the presence of both the Boc-protected amine and the difluorobenzoic acid moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Eigenschaften
IUPAC Name |
2,3-difluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-6-7-4-5-8(11(17)18)10(15)9(7)14/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBSSWVACHQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2926881.png)



![8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2926886.png)


![6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2926892.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)




